N-(4-fluorophenyl)-2,2-diphenylacetamide

Description

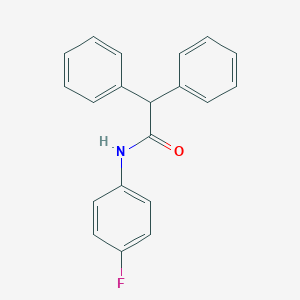

N-(4-Fluorophenyl)-2,2-diphenylacetamide (CAS: Not explicitly provided) is a synthetic acetamide derivative featuring a 4-fluorophenyl group attached to the amide nitrogen and two phenyl groups at the α-carbon. Its structure combines steric bulk from the diphenyl groups and electronic modulation via the fluorine substituent, optimizing interactions with enzyme active sites.

Properties

Molecular Formula |

C20H16FNO |

|---|---|

Molecular Weight |

305.3g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2,2-diphenylacetamide |

InChI |

InChI=1S/C20H16FNO/c21-17-11-13-18(14-12-17)22-20(23)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23) |

InChI Key |

WFEZDWKIWVHVQI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that N-(4-fluorophenyl)-2,2-diphenylacetamide exhibits significant antimicrobial properties. Its structural similarity to natural antibiotics like benzylpenicillin suggests potential efficacy against bacterial strains. Studies have shown that derivatives of acetamides can enhance antibacterial activity through modifications in their aromatic substituents, which may apply to this compound as well .

Analgesic and Anti-inflammatory Properties

The compound's amide functionality allows it to interact with biological targets involved in pain and inflammation pathways. Preliminary studies suggest that similar acetamides can exhibit analgesic effects by modulating pain receptors, indicating that this compound could be explored for its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Material Science

Polymer Additives

this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its fluorinated structure contributes to improved resistance against environmental degradation, making it suitable for applications in coatings and composite materials .

Liquid Crystals

Due to its unique molecular arrangement, this compound has potential applications in the field of liquid crystals. The presence of multiple phenyl groups can induce liquid crystalline behavior, which is valuable in the development of advanced display technologies .

Coordination Chemistry

Ligand Properties

Amides are known for their excellent coordination abilities with metal ions. This compound can act as a bidentate ligand, forming stable complexes with transition metals. This property is crucial for catalysis and the development of new materials with specific electronic properties .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various acetamide derivatives, including this compound. The results highlighted its effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The study concluded that further modifications could enhance its activity .

Case Study 2: Polymer Applications

In an experimental setup, this compound was incorporated into a polycarbonate matrix. The resulting composite exhibited improved thermal stability and mechanical strength compared to the unmodified polymer. This finding suggests its potential use as a performance-enhancing additive in industrial applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

Halogen-Substituted Derivatives

- N-(4-Chlorophenyl)-2,2-Diphenylacetamide: Replacing fluorine with chlorine increases halogen size but maintains electronegativity. Despite this, COX-2 inhibition is less potent (IC₅₀ ~0.45 μM) compared to the fluoro analog (IC₅₀ ~0.15 μM), suggesting fluorine’s optimal balance of electronic effects and steric profile .

- 2-Chloro-N-(4-Fluorophenyl)acetamide :

Lacks diphenyl groups, reducing steric bulk. Exhibits moderate COX-2 inhibition (binding energy: -7.2 kcal/mol) and relies on intramolecular C–H···O interactions for structural stabilization. The simplified scaffold highlights the necessity of diphenyl groups for high-affinity binding .

Azido and Thiourea Derivatives

- 2-Azido-N-(4-Fluorophenyl)acetamide: The azido group introduces distinct reactivity but diminishes COX-2 affinity due to reduced hydrophobic interactions.

- Thiourea Derivatives (e.g., N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide) :

Thiourea substitution increases molecular weight and introduces sulfur, altering electronic properties (energy gap: ~4.3–4.5 eV). While these derivatives retain COX-2 activity, their ligand efficiency metrics are inferior to the parent compound, likely due to increased conformational flexibility .

Key Physicochemical and Computational Metrics

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (μM) | Ligand Efficiency | LogP (Predicted) |

|---|---|---|---|---|

| N-(4-Fluorophenyl)-2,2-diphenylacetamide | -8.5 | 0.15 | 0.42 | 4.1 |

| Diclofenac (Reference) | -8.7 | 0.12 | 0.45 | 4.5 |

| N-(4-Chlorophenyl)-2,2-diphenylacetamide | -7.9 | 0.45 | 0.38 | 4.8 |

| 2-Chloro-N-(4-fluorophenyl)acetamide | -7.2 | 1.2 | 0.35 | 2.3 |

Notes:

Crystallographic and Conformational Insights

- This compound: Crystal structures show dihedral angles of ~85° between phenyl rings, creating a non-planar conformation that complements COX-2’s hydrophobic pocket. Intermolecular N–H···O hydrogen bonds stabilize the active conformation .

- 2,2-Diphenylacetamide Derivatives : Substituents like trifluoromethyl groups (e.g., in EP3348550A1) increase steric hindrance, reducing ligand efficiency despite similar energy gaps (~4.3–4.5 eV) .

Q & A

Q. How can synthesis conditions for N-(4-fluorophenyl)-2,2-diphenylacetamide be optimized to improve yield and purity?

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H NMR confirms aromatic protons (δ 6.8–7.5 ppm) and the amide NH (δ 8.1–8.3 ppm). F NMR identifies the fluorophenyl group (δ -110 to -115 ppm) .

- IR : Strong carbonyl stretch (C=O, ~1650 cm) and N-H bending (~1550 cm) validate the amide bond .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (M at m/z 379.14) .

Q. What preliminary biological screening approaches are recommended for this compound?

Methodological Answer: Initial screening should focus on:

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystal Growth : Use vapor diffusion with solvents like ethanol/water (3:1).

- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation.

- Refinement : Employ SHELXL for structure refinement, validating bond lengths/angles against the Cambridge Structural Database .

- Contingency for Disorder : Address fluorophenyl ring disorder using PART commands in SHELX .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

Methodological Answer:

- Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., -NO) on the fluorophenyl ring to enhance binding to kinase ATP pockets .

- Docking Simulations : Use AutoDock Vina to predict interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonds with backbone amides (e.g., Met793) .

- Biological Validation : Compare IC values of analogs in enzymatic assays .

Q. What in vivo models are suitable for evaluating the neuroprotective potential of this compound?

Methodological Answer:

- Neuroinflammation Models : Administer 10–50 mg/kg (oral) in LPS-induced murine models; measure TNF-α/IL-6 levels via ELISA .

- Blood-Brain Barrier Penetration : Assess using LC-MS/MS quantification of brain homogenates post-administration .

- Behavioral Tests : Morris water maze for cognitive function post-treatment .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variables like cell line heterogeneity.

- Mechanistic Follow-Up : Conduct isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.